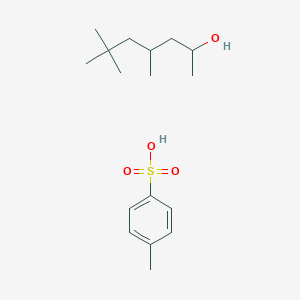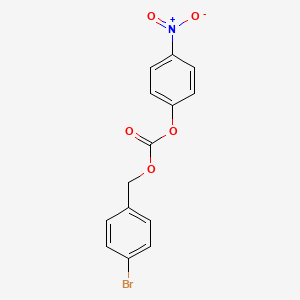
Phosphinothioic acid, methylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, methylphenyl- is an organophosphorus compound characterized by the presence of a phosphorus-sulfur (P-S) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphinothioic acid, methylphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organomagnesium reagents (Grignard reagents). For instance, the interaction of chlorophosphines with methylmagnesium bromide can yield the desired phosphinothioic acid .
Industrial Production Methods: In industrial settings, the production of phosphinothioic acid, methylphenyl- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphinothioic acid, methylphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in substitution reactions where the P-S bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinothioic acids .
Applications De Recherche Scientifique
Phosphinothioic acid, methylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which phosphinothioic acid, methylphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The P-S bond plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Phosphinic acids: These compounds contain a P-H bond instead of a P-S bond.
Phosphine oxides: These are oxidized derivatives of phosphines.
Phosphonates: These compounds have a P-C bond instead of a P-S bond.
Uniqueness: Phosphinothioic acid, methylphenyl- is unique due to its P-S bond, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific synthetic and catalytic applications .
Propriétés
Numéro CAS |
38607-73-7 |
|---|---|
Formule moléculaire |
C7H9OPS |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
hydroxy-methyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H9OPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,10) |
Clé InChI |
YJQSLWZHGBMMFJ-UHFFFAOYSA-N |
SMILES canonique |
CP(=S)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


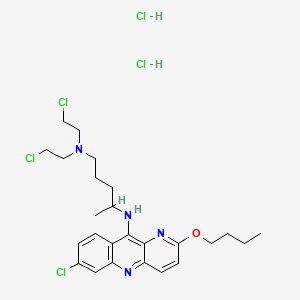
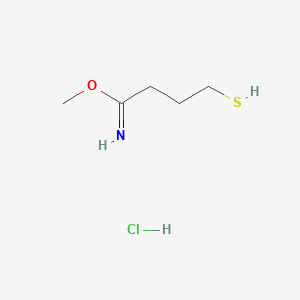
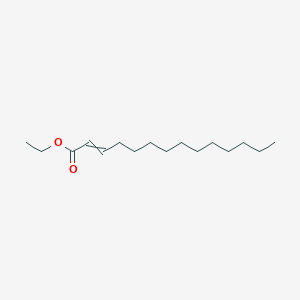

![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)


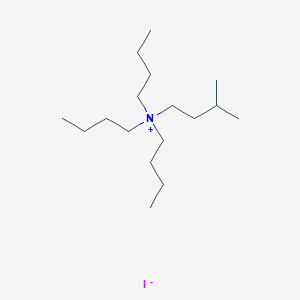

![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
